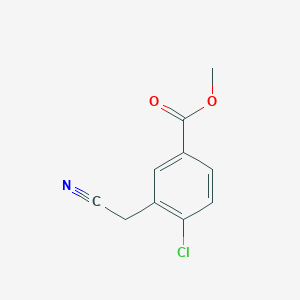

Methyl 4-chloro-3-(cyanomethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-(cyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)8-2-3-9(11)7(6-8)4-5-12/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVKNCFKAFOXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585904 | |

| Record name | Methyl 4-chloro-3-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872091-83-3 | |

| Record name | Methyl 4-chloro-3-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-3-(cyanomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Methyl 4-chloro-3-(cyanomethyl)benzoate: Synthesis, Applications, and Experimental Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-3-(cyanomethyl)benzoate (CAS No. 872091-83-3) is a substituted aromatic nitrile that serves as a highly valuable and versatile intermediate in modern organic synthesis.[1][2] Its unique trifunctional architecture—comprising a methyl ester, a nitrile, and a halogenated benzene ring—offers multiple reaction sites for constructing complex molecular frameworks. This guide provides an in-depth technical overview of its physicochemical properties, outlines a robust, logical synthetic pathway with mechanistic insights, explores its potential applications in medicinal chemistry, and furnishes detailed experimental and safety protocols. The content herein is synthesized from established chemical principles and field-proven methodologies to empower researchers in leveraging this compound for advanced drug discovery and fine chemical manufacturing.

Core Compound Identification and Physicochemical Profile

This compound is identified by the Chemical Abstracts Service (CAS) number 872091-83-3.[3][4] The compound's structure features a central benzene ring substituted at position 1 with a methyl ester group, at position 3 with a cyanomethyl group, and at position 4 with a chlorine atom. This strategic placement of electron-withdrawing groups and reactive sites makes it a sought-after building block in synthetic chemistry.

A summary of its key physicochemical properties is presented below for rapid reference and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 872091-83-3 | [3][4] |

| Molecular Formula | C₁₀H₈ClNO₂ | [4][5] |

| Molecular Weight | 209.63 g/mol | [4] |

| Appearance | White to off-white solid | Sigma-Aldrich |

| Boiling Point | 338.9 ± 32.0 °C at 760 mmHg | |

| Density | 1.266 g/cm³ | Chemicalbook |

| SMILES | O=C(OC)C1=CC=C(Cl)C(CC#N)=C1 | ChemScene |

| InChI Key | BCVKNCFKAFOXOI-UHFFFAOYSA-N |

Table 1: Key Physicochemical Properties of this compound.

Proposed Synthesis Pathway and Mechanistic Rationale

While specific proprietary syntheses may vary, a logical and industrially scalable pathway for this compound can be constructed from commercially available 4-chloro-3-methylbenzoic acid. This multi-step approach is analogous to established methods for related cyanomethyl benzoate isomers and is designed for high yield and purity.[6][7]

The proposed four-step synthesis is as follows:

-

Esterification: Protection of the carboxylic acid to prevent unwanted side reactions in subsequent steps.

-

Benzylic Bromination: Selective radical halogenation of the methyl group.

-

Cyanation: Nucleophilic substitution to install the cyanomethyl group.

-

Purification: Isolation of the final product.

Caption: Proposed multi-step synthesis of this compound.

Causality Behind Experimental Choices

-

Esterification: The initial step involves a classic Fischer esterification. Using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) is a cost-effective and efficient method to convert the carboxylic acid into its methyl ester. This protects the acidic proton, preventing it from interfering with the radical initiator in the subsequent bromination step.

-

Benzylic Bromination: The key to this step is selectivity. The methyl group is benzylic, making its protons susceptible to radical abstraction. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination as it provides a low, constant concentration of bromine radicals, minimizing unwanted aromatic ring bromination. A radical initiator like Azobisisobutyronitrile (AIBN) is required to start the reaction under thermal conditions.

-

Nucleophilic Cyanation: The introduction of the nitrile is achieved via a standard Sₙ2 nucleophilic substitution.[1] The benzylic bromide is an excellent electrophile, and sodium cyanide (NaCN) serves as the nucleophile. A polar aprotic solvent like Dimethyl sulfoxide (DMSO) is chosen to dissolve the cyanide salt and to accelerate the Sₙ2 reaction by solvating the cation (Na⁺) while leaving the cyanide anion (CN⁻) highly reactive.

This self-validating protocol ensures that each step sets up the substrate optimally for the subsequent transformation, maximizing yield and minimizing complex purification challenges.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in the synthetic versatility afforded by its functional groups. It serves as a foundational scaffold for building more complex, biologically active molecules.[1][2]

-

The Nitrile Group: This is a cornerstone functional group. It can be:

-

Hydrolyzed to form a carboxylic acid or a primary amide.

-

Reduced to a primary amine, introducing a basic center often crucial for pharmacokinetic properties.

-

Utilized in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are common bioisosteres for carboxylic acids in drug design.

-

-

The Activated Methylene Bridge: The CH₂ group is positioned between two electron-withdrawing systems (the nitrile and the aromatic ring), making its protons acidic. This allows for alkylation reactions , enabling the extension of carbon chains or the introduction of diverse substituents.

-

The Methyl Ester: This group can be hydrolyzed back to a carboxylic acid for further functionalization (e.g., amide coupling) or can be a site for interaction with biological targets.

-

The Aromatic Ring: The chloro-substituted ring can undergo further modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, although conditions may be harsh.

Caption: Synthetic utility of this compound as a versatile intermediate.

Detailed Experimental Synthesis Protocol

Objective: To synthesize this compound from Methyl 3-(bromomethyl)-4-chlorobenzoate.

Materials:

-

Methyl 3-(bromomethyl)-4-chlorobenzoate (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 3-(bromomethyl)-4-chlorobenzoate.

-

Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMSO to dissolve the starting material completely. Carefully add sodium cyanide in one portion. Extreme caution is required when handling cyanides.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers twice with deionized water, followed by one wash with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a white to off-white solid.

Safety, Handling, and Storage

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Adherence to strict safety protocols is mandatory.

| Hazard Aspect | GHS Classification & Precautionary Statements |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

| Precautionary Measures | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Table 2: GHS Hazard and Precautionary Information.

-

Handling: Always handle this compound inside a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. The compound should be stored under an inert atmosphere.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for applications in pharmaceutical and fine chemical synthesis. Its well-defined reactive sites allow for predictable and versatile chemical transformations. Understanding its synthesis, reactivity, and handling requirements, as detailed in this guide, provides researchers with the foundational knowledge to effectively and safely incorporate this valuable building block into their synthetic programs, accelerating the development of novel molecules.

References

-

Patsnap. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Eureka. Retrieved from [Link]

- Google Patents. (2013). Novel 3-cyano methyl benzoate preparing method.

-

PubChemLite. (n.d.). This compound (C10H8ClNO2). Retrieved from [Link]

- Google Patents. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method.

- Google Patents. (2009). Method for preparing methyl p-chloromethyl benzoate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. cphi-online.com [cphi-online.com]

- 3. This compound | 872091-83-3 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - this compound (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

Methyl 4-chloro-3-(cyanomethyl)benzoate chemical properties

An In-Depth Technical Guide to Methyl 4-chloro-3-(cyanomethyl)benzoate

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It details the compound's core chemical and physical properties, outlines a robust synthetic protocol based on established chemical transformations, and explores its reactivity and potential applications in the fields of medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile building block.

Introduction and Core Properties

This compound is a polysubstituted aromatic compound featuring a methyl ester, a chloro substituent, and a cyanomethyl group. This unique combination of functional groups makes it a valuable intermediate for introducing complex moieties in multi-step organic syntheses. The electron-withdrawing nature of the chloro, ester, and cyano groups influences the reactivity of the benzene ring and the functional groups themselves, opening avenues for diverse chemical transformations.

Chemical Identity and Physical Properties

A summary of the fundamental properties of this compound is presented below. These identifiers are crucial for accurate sourcing, handling, and characterization.

| Property | Value | Source(s) |

| CAS Number | 872091-83-3 | [1][2] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1][2][3] |

| Molecular Weight | 209.63 g/mol | [1][2][3] |

| Physical Form | Solid | [1] |

| Boiling Point | 338.9 ± 32.0 °C at 760 mmHg (Predicted) | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Store at room temperature under an inert atmosphere | [1][2] |

| SMILES | O=C(OC)C1=CC=C(Cl)C(CC#N)=C1 | [2][3] |

| InChI Key | BCVKNCFKAFOXOI-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

While numerous suppliers offer this compound, understanding its synthesis is critical for process development and cost-benefit analysis. A robust and industrially scalable synthesis can be designed starting from commercially available materials. The most logical pathway involves the benzylic halogenation of a substituted toluene derivative followed by nucleophilic cyanation.

Proposed Synthetic Workflow

The synthesis initiates with Methyl 4-chloro-3-methylbenzoate. The key transformation is the selective radical halogenation of the benzylic methyl group, which is activated for such reactions. This is followed by a classic nucleophilic substitution (SN2) reaction to introduce the cyanide moiety. The benzylic position is highly susceptible to SN2 attack due to the stability of the transition state[4].

Sources

An In-depth Technical Guide to Methyl 4-chloro-3-(cyanomethyl)benzoate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-chloro-3-(cyanomethyl)benzoate, a key chemical intermediate with significant potential in the pharmaceutical industry. As a senior application scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to offer a thorough understanding of this compound's molecular structure, synthesis, and applications.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 872091-83-3) is a polysubstituted aromatic compound with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol .[1][2] Its structure is characterized by a benzene ring substituted with a chloro group, a cyanomethyl group, and a methyl ester group. The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

The chloro and cyanomethyl groups are ortho to each other, while the methyl ester is para to the chloro group. This arrangement influences the electronic and steric properties of the molecule, directing its reactivity in various chemical transformations.

A 2D representation of the molecular structure is provided below:

Caption: 2D structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 872091-83-3 | [1][2] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1][2] |

| Molecular Weight | 209.63 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Boiling Point | 338.9 ± 32.0 °C at 760 mmHg (Predicted) | [1] |

| Storage Temperature | Room temperature | [1] |

| Purity | ≥98% | [1] |

Synthesis of this compound

The most plausible synthetic route starts from Methyl 4-chloro-3-(bromomethyl)benzoate. The benzylic bromine is a good leaving group, readily displaced by a cyanide nucleophile.

Hypothetical Synthesis Protocol:

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve Methyl 4-chloro-3-(bromomethyl)benzoate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 eq) portion-wise at room temperature. Causality: The use of a slight excess of sodium cyanide ensures the complete conversion of the starting material. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of both the organic substrate and the inorganic salt.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Causality: Moderate heating increases the reaction rate without promoting significant side reactions.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A precipitate of the crude product will form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Causality: This standard work-up procedure effectively isolates the organic product from the aqueous phase and removes any residual water.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization (Predicted)

As of the date of this guide, experimental spectroscopic data for this compound is not publicly available. However, based on the known spectra of similar compounds such as Methyl 4-chlorobenzoate and other substituted benzonitriles, the following spectral characteristics can be predicted:[9][10][11][12]

¹H NMR (400 MHz, CDCl₃):

-

δ 7.9-8.1 (m, 2H): Aromatic protons ortho and meta to the ester group.

-

δ 7.5-7.7 (m, 1H): Aromatic proton para to the ester group.

-

δ 3.9 (s, 3H): Methyl protons of the ester group.

-

δ 3.8 (s, 2H): Methylene protons of the cyanomethyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 165-167: Carbonyl carbon of the ester group.

-

δ 130-140: Aromatic carbons attached to the chloro and ester groups.

-

δ 125-130: Other aromatic carbons.

-

δ 117-120: Cyano carbon.

-

δ 52-54: Methyl carbon of the ester group.

-

δ 20-25: Methylene carbon of the cyanomethyl group.

IR (KBr, cm⁻¹):

-

~2250: C≡N stretching vibration of the nitrile group.

-

~1720: C=O stretching vibration of the ester group.

-

~1600, 1480: C=C stretching vibrations of the aromatic ring.

-

~1280, 1100: C-O stretching vibrations of the ester group.

-

~850: C-Cl stretching vibration.

Mass Spectrometry (EI):

-

m/z 209/211 (M⁺): Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine.

-

m/z 178/180: Fragment corresponding to the loss of the methoxy group (-OCH₃).

-

m/z 150/152: Fragment corresponding to the loss of the entire ester group (-COOCH₃).

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[13] The presence of multiple reactive sites—the chloro, cyanomethyl, and methyl ester groups—allows for a variety of chemical modifications, making it a versatile scaffold for building complex molecules.

While specific drugs derived from this particular intermediate are not widely documented in the public domain, its structural motifs are present in numerous pharmacologically active compounds. For instance, the related compound, Methyl 3-(cyanomethyl)benzoate, is a key intermediate in the synthesis of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[4] This suggests that this compound could serve as a precursor for novel NSAIDs or other therapeutic agents.

Potential Synthetic Transformations for Drug Discovery:

The functional groups of this compound can be manipulated in several ways to generate diverse libraries of compounds for drug screening:

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.

-

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine, which can then be further functionalized.

-

Nucleophilic Aromatic Substitution: The chloro group can be displaced by various nucleophiles under specific conditions to introduce further diversity.

The following diagram illustrates a potential workflow for utilizing this intermediate in a drug discovery program:

Caption: A potential workflow for utilizing this compound in drug discovery.

Safety and Handling

Based on the safety data sheets of analogous compounds such as Methyl 2-(cyanomethyl)benzoate and Methyl 3-cyanobenzoate, this compound should be handled with care.[14][15] It is predicted to be harmful if swallowed, in contact with skin, or if inhaled.[1]

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a strategically functionalized molecule with significant potential as a versatile intermediate in organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of reactive groups provides a platform for the generation of diverse molecular architectures. While a comprehensive set of experimental data for this specific compound is not yet widely available, this guide provides a solid foundation for researchers and scientists working with this and related molecules, based on established chemical principles and data from analogous compounds. Further research into the applications and properties of this compound is warranted and is expected to unveil its full potential in the synthesis of novel therapeutic agents.

References

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

CPAchem. Safety data sheet: Methyl benzoate. [Link]

-

PubChem. Methyl 4-chlorobenzoate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

PubChemLite. This compound (C10H8ClNO2). [Link]

- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)

- Google Patents.

-

Patsnap. Methyl 3-(cyanomethyl)benzoate synthetic method. [Link]

-

PubChem. 4-Chloro-3-cyanobenzoic acid. [Link]

-

PubChem. Methyl 4-cyanobenzoate. [Link]

- Google Patents.

-

Pharma Noble. Pharma API Intermediates. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Methyl 3-(Cyanomethyl)benzoate: High-Purity Intermediate for Advanced Synthesis. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. Benzoic acid, 4-chloro-, methyl ester. [Link]

-

Aaron Chemistry. 181282-80-4 | MFCD18398898 | METHYL 4-CHLORO-3-CYANOBENZOATE. [Link]

-

PubChem. Methyl 3-(cyanomethyl)benzoate. [Link]

-

NIST. Methyl 3-methoxy-4-nitrobenzoate. [Link]

-

SpectraBase. Methyl 4-cyanobenzoate - Optional[ATR-IR] - Spectrum. [Link]

Sources

- 1. This compound | 872091-83-3 [sigmaaldrich.com]

- 2. 872091-83-3|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 7. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

- 8. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]

- 13. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Methyl 4-chloro-3-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 4-chloro-3-(cyanomethyl)benzoate, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into its nomenclature, physicochemical properties, a robust synthesis protocol, and its applications in the broader field of chemical sciences, with a particular focus on pharmaceutical development.

Nomenclature and Structural Elucidation

The precise and unambiguous naming of a chemical entity is fundamental for scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the correct name for the compound is This compound .

This name is derived from its structure: a benzoate core, which is a salt or ester of benzoic acid. The "methyl" prefix indicates the ester is formed with methanol. The benzene ring of the benzoate is substituted at two positions: a chloro group at position 4 and a cyanomethyl group at position 3.

Structural Formula:

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 872091-83-3 | , |

| Molecular Formula | C₁₀H₈ClNO₂ | , |

| Molecular Weight | 209.63 g/mol | , |

| Physical Form | Solid | |

| Boiling Point | 338.9 ± 32.0 °C at 760 mmHg | |

| InChI Key | BCVKNCFKAFOXOI-UHFFFAOYSA-N | |

| SMILES | COC(=O)C1=CC(=C(C=C1)Cl)CC#N |

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and industrially scalable approach commences with 4-chloro-3-methylbenzoic acid. This pathway is analogous to the well-documented synthesis of its positional isomer, methyl 3-(cyanomethyl)benzoate, from m-toluic acid.[1][2] The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol is a well-reasoned adaptation of established procedures for the synthesis of related compounds.[1][2]

Step 1: Acylation of 4-chloro-3-methylbenzoic Acid

-

Objective: To convert the carboxylic acid to a more reactive acyl chloride.

-

Procedure:

-

To a stirred solution of 4-chloro-3-methylbenzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield crude 4-chloro-3-methylbenzoyl chloride.

-

Step 2: Esterification

-

Objective: To form the methyl ester.

-

Procedure:

-

Dissolve the crude 4-chloro-3-methylbenzoyl chloride in anhydrous methanol.

-

Stir the mixture at room temperature for 1-2 hours.

-

The reaction is typically exothermic and proceeds to completion rapidly.

-

Remove the excess methanol under reduced pressure. The resulting crude product is Methyl 4-chloro-3-methylbenzoate.

-

Step 3: Benzylic Chlorination

-

Objective: To selectively chlorinate the methyl group on the benzene ring.

-

Procedure:

-

Heat the Methyl 4-chloro-3-methylbenzoate to a temperature of 110-170 °C.

-

Introduce liquid chlorine into the reaction mixture. The reaction is often initiated by UV light.

-

Carefully control the amount of chlorine added to favor mono-chlorination and minimize the formation of di- and tri-chlorinated byproducts.

-

Monitor the reaction progress by gas chromatography (GC).

-

Once the desired conversion is achieved, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any remaining chlorine and HCl. The product is Methyl 4-chloro-3-(chloromethyl)benzoate.

-

Step 4: Cyanation

-

Objective: To introduce the cyanomethyl group via nucleophilic substitution.

-

Procedure:

-

Dissolve the Methyl 4-chloro-3-(chloromethyl)benzoate in a suitable solvent such as toluene or methanol.

-

Add sodium cyanide (NaCN) to the solution. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate and yield.

-

Heat the mixture to reflux (typically 65-90 °C) for 2-4 hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

After cooling, add water and extract the product with an organic solvent (e.g., toluene or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Spectroscopic Characterization

While comprehensive, peer-reviewed spectroscopic data for this compound is not widely available in the public domain, predicted data and data from related compounds can provide valuable insights for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the cyanomethyl group, and the methyl protons of the ester. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.2 ppm. The methylene protons should present as a singlet around 3.8-4.2 ppm, and the methyl ester protons as a singlet around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 165 ppm), the nitrile carbon (around 117 ppm), the aromatic carbons (in the 120-140 ppm region), the methylene carbon (around 20-25 ppm), and the methoxy carbon (around 52 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹, the C≡N stretch of the nitrile group around 2240-2260 cm⁻¹, and C-Cl stretching vibrations in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. PubChemLite provides predicted collision cross-section values for various adducts, which can aid in identification.[3]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily due to its multiple functional groups that can be selectively manipulated. Its utility is most pronounced in the synthesis of pharmaceutical intermediates and other fine chemicals.

The cyanomethyl and methyl ester moieties are particularly useful for constructing more complex molecular architectures. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

While specific, high-profile applications of this compound in the synthesis of marketed drugs are not extensively documented in readily available literature, its structural motifs are present in various classes of bioactive molecules. Its positional isomer, methyl 3-(cyanomethyl)benzoate, is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[4] This suggests that this compound holds significant potential as a precursor for novel therapeutic agents, particularly where the specific substitution pattern is required for biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. Its well-defined structure and versatile functional groups make it an attractive starting material for the synthesis of complex molecules. This guide has provided a comprehensive overview of its nomenclature, properties, a robust synthetic pathway, and potential applications, serving as a valuable resource for scientists and researchers in the field.

References

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H8ClNO2). Retrieved from [Link]

- Shao, X., He, Z., Xu, Y., & Xu, B. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. (CN105130846A). Google Patents.

-

Wuhan Institute of Technology. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Eureka | Patsnap. Retrieved from [Link]

- Yang, X., Li, C., Hu, X., Xu, B., & Chen, K. (2013). Novel 3-cyano methyl benzoate preparing method. (CN101891649B). Google Patents.

-

International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing benzoic acid esters. (WO2019059801A1).

Sources

Physical properties of Methyl 4-chloro-3-(cyanomethyl)benzoate

An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-3-(cyanomethyl)benzoate

Introduction

This compound is a substituted aromatic compound featuring a methyl ester, a chloro group, and a cyanomethyl group. This unique combination of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester provides a handle for further modifications such as amidation or reduction. The chlorine atom offers a site for nucleophilic aromatic substitution or cross-coupling reactions.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the known and predicted physical and spectroscopic properties of this compound. Adhering to the principles of scientific integrity, this document explains the causality behind experimental choices and provides self-validating protocols for analytical characterization, grounding all claims in authoritative data.

Chemical and Physical Identity

The fundamental identity of a compound is the bedrock of all further research. The structural and basic physical information for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 872091-83-3 | [1][2][3] |

| Molecular Formula | C₁₀H₈ClNO₂ | [2][3][4] |

| Molecular Weight | 209.63 g/mol | [2][3] |

| Monoisotopic Mass | 209.02435 Da | [4] |

| IUPAC Name | This compound | [4] |

| Physical Form | Solid | |

| Boiling Point | 338.9 ± 32.0 °C at 760 mmHg (Predicted) | |

| Storage | Inert atmosphere, room temperature | [3] |

Note: The boiling point is a predicted value. Given that the compound is a solid at room temperature, this value represents the extrapolated boiling point under standard pressure and may not be practically achievable due to potential decomposition at high temperatures.

Structural and Spectroscopic Characterization

Structural elucidation is critical for confirming the identity and purity of a chemical substance. This section details the predicted spectroscopic characteristics of this compound based on its known structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula.

Predicted Mass Spectrometry Data

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of the target molecule, which are crucial for interpreting the resulting spectrum.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.03163 |

| [M+Na]⁺ | 232.01357 |

| [M-H]⁻ | 208.01707 |

| [M+NH₄]⁺ | 227.05817 |

| [M]⁺ | 209.02380 |

Proposed Fragmentation Pathway

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺˙) will undergo fragmentation, providing structural clues. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. A logical fragmentation pathway is proposed below.

Caption: Proposed EI-MS fragmentation of this compound.

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

-

Objective: To confirm the elemental composition of the sample.

-

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Analysis Mode: Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Data Interpretation: Compare the measured exact mass of the most abundant ion with the theoretical mass calculated for the formula C₁₀H₈ClNO₂. The mass error should be less than 5 ppm to confidently confirm the elemental composition. The isotopic pattern for one chlorine atom must also be observed.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Expected Intensity | Rationale |

| C≡N (Nitrile) | 2260 - 2240 | Medium | Characteristic sharp absorption for the nitrile stretch.[5] |

| C=O (Ester) | 1730 - 1715 | Strong | Strong absorption due to the carbonyl stretch of the conjugated ester. |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak | Multiple sharp peaks corresponding to aromatic ring stretching. |

| C-O (Ester) | 1300 - 1100 | Strong | Two distinct bands for the C-O stretch. |

| C-Cl (Aryl Halide) | 1100 - 1000 | Medium | Absorption in the fingerprint region. |

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Objective: To identify the functional groups present in the solid sample.

-

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum. The background should be a flat line.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption peaks and compare them to the predicted values to confirm the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. The predicted ¹H and ¹³C NMR chemical shifts provide a unique fingerprint for the compound.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR:

| Protons | Integration | Predicted Shift (δ, ppm) | Multiplicity | Rationale |

| Ar-H (H-2) | 1H | ~8.0 | d | Ortho to the electron-withdrawing ester group, deshielded. |

| Ar-H (H-6) | 1H | ~7.8 | dd | Ortho to the ester and meta to the chloro group. |

| Ar-H (H-5) | 1H | ~7.5 | d | Ortho to the chloro group.[6] |

| -CH₂CN | 2H | ~3.8 | s | Methylene protons adjacent to the nitrile and aromatic ring. |

| -OCH₃ | 3H | ~3.9 | s | Methyl ester protons.[6] |

¹³C NMR:

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~165 | Carbonyl carbon, highly deshielded.[6] |

| C-Cl | ~138 | Aromatic carbon directly attached to chlorine. |

| C-COOCH₃ | ~132 | Aromatic carbon attached to the ester group. |

| C-CH₂CN | ~131 | Aromatic carbon attached to the cyanomethyl group. |

| Ar-CH | ~133, 130, 129 | Remaining three aromatic CH carbons. |

| C≡N (Nitrile) | ~117 | Nitrile carbon. |

| -OCH₃ | ~53 | Methyl ester carbon.[6] |

| -CH₂CN | ~25 | Methylene carbon. |

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Protocol for NMR Analysis

-

Objective: To confirm the covalent structure of the molecule.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Initial Setup: Insert the sample into the magnet. The instrument will automatically lock onto the deuterium signal from the solvent, tune the probe to the correct frequencies, and shim the magnetic field to ensure homogeneity. The quality of the shimming directly impacts the resolution and lineshape of the peaks.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons).

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to residual solvent signal or TMS).

-

Structural Verification: Analyze the processed spectra, assigning each peak to its corresponding atom in the predicted structure. The integration, multiplicity, and chemical shifts should all be consistent with the proposed structure.

-

Handling, Storage, and Safety

Proper handling and storage are paramount when working with any chemical reagent. This compound is classified as an irritant.

| Hazard Information | Precautionary Statements |

| H317: May cause an allergic skin reaction. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Safe Handling and Storage Recommendations:

-

Handling: This compound should only be handled in a well-ventilated area, preferably within a chemical fume hood, by personnel trained in handling potentially hazardous chemicals.[7] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[7]

-

Storage: Store in a tightly sealed container under an inert atmosphere to prevent potential degradation from moisture or air.[3] Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This technical guide provides a detailed profile of this compound, consolidating its known physical properties and offering a robust, predictive analysis of its spectroscopic characteristics. While experimentally determined spectral data is not yet widely available in the public domain, the predictions and protocols outlined herein provide a solid framework for its unambiguous identification and characterization. By combining high-resolution mass spectrometry with IR and multinuclear NMR spectroscopy, researchers can confidently verify the identity, purity, and structure of this versatile chemical intermediate, enabling its effective use in synthetic and drug development applications.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(cyanomethyl)benzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H8ClNO2). Retrieved from [Link]

- Google Patents. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method.

- Google Patents. (n.d.). Novel 3-cyano methyl benzoate preparing method.

-

PubChem. (n.d.). Methyl 4-cyanobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method.

-

PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl 3-(cyanomethyl)benzoate. Retrieved from [Link]

Sources

- 1. 4-CHLORO-3-CYANOMETHYL-BENZOIC ACID METHYL ESTER | 872091-83-3 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 872091-83-3|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Methyl 3-(cyanomethyl)benzoate | CAS#:68432-92-8 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Solubility Determination of Methyl 4-chloro-3-(cyanomethyl)benzoate for Pharmaceutical Research

Abstract

This technical guide provides a comprehensive framework for determining the solubility of Methyl 4-chloro-3-(cyanomethyl)benzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—influencing everything from bioavailability to formulation—this document offers researchers, scientists, and drug development professionals a detailed exploration of both the theoretical underpinnings and practical methodologies for accurate solubility assessment.[1][2][3] We delve into the robust shake-flask method, a gold standard for thermodynamic solubility, and high-throughput techniques involving HPLC and UV-Vis spectroscopy for kinetic solubility, providing field-proven insights and step-by-step protocols.[4][5][6][7][8] The guide is structured to empower researchers with the expertise to not only generate reliable solubility data but also to understand the causality behind experimental choices, ensuring data integrity and confident decision-making in the drug discovery pipeline.

Introduction: The Pivotal Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a marketable therapeutic, its physicochemical properties are of paramount importance. Among these, aqueous solubility is a critical determinant of a drug's ultimate success or failure.[2][3][9] Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering a promising compound's progression.[1][9]

This compound (CAS No: 872091-83-3) is a substituted benzoate derivative with a molecular formula of C10H8ClNO2 and a molecular weight of 209.63 g/mol .[10][11] Its chemical structure, featuring a chlorinated aromatic ring, a cyanomethyl group, and a methyl ester, suggests a compound with limited aqueous solubility, a common characteristic of many active pharmaceutical ingredients (APIs). Understanding and quantifying the solubility of this intermediate is therefore not merely an academic exercise but a crucial step in its potential development pathway.

This guide will provide a comprehensive overview of the principles and practical protocols for determining the solubility of this compound, with a focus on methods that ensure accuracy, reproducibility, and relevance to pharmaceutical research.

Physicochemical Profile of this compound

A foundational understanding of the compound's properties is essential before embarking on solubility studies.

| Property | Value | Source |

| CAS Number | 872091-83-3 | [10] |

| Molecular Formula | C10H8ClNO2 | [11][12] |

| Molecular Weight | 209.63 g/mol | [10] |

| Physical Form | Solid | [10] |

| Boiling Point | 338.9 ± 32.0 °C at 760 mmHg | [10] |

| Storage Temperature | Room Temperature | [10] |

This data is compiled from publicly available sources and provides a general overview. It is recommended to confirm the properties of the specific batch of material being used.

Core Principles of Solubility Determination

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[2] In the context of drug development, two key types of solubility are often considered:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is a critical parameter for understanding the fundamental physicochemical properties of a drug and is essential for pre-formulation and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[6][13]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated solution is created and allowed to precipitate over a shorter period.[4][9] It is often used in high-throughput screening (HTS) during the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[9]

The choice of method depends on the stage of drug development and the specific questions being addressed. For a key intermediate like this compound, a thorough understanding of its thermodynamic solubility in various relevant media is crucial.

Experimental Methodology: A Step-by-Step Guide

This section provides detailed protocols for determining the solubility of this compound.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the most reliable technique for measuring thermodynamic solubility.[6] It involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Experimental Workflow for the Shake-Flask Method

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of glass vials. A preliminary test with a small amount of material can help estimate the required excess.[5]

-

Add a precise volume of the desired solvent to each vial. For pharmaceutical applications, relevant solvents include purified water, phosphate-buffered saline (PBS) at various pH levels (e.g., 1.2, 4.5, 6.8, 7.4), and potentially co-solvent mixtures.[14][15]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature. For biopharmaceutical relevance, 37 ± 1 °C is the standard temperature.[14][16]

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[5][13] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has reached a plateau.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Spin the vials at a high speed to pellet the solid material.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to separate the supernatant. It is crucial to discard the initial portion of the filtrate to avoid any adsorption of the compound onto the filter membrane.[17]

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

HPLC Method for Concentration Determination

HPLC is a highly accurate and precise method for quantifying the concentration of a compound in solution.[18][19][20]

Experimental Workflow for HPLC Analysis

Caption: Workflow for quantifying solute concentration using HPLC.

Detailed Protocol:

-

Method Development:

-

Develop a suitable reversed-phase HPLC method for this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile or methanol and water with a buffer), flow rate, and UV detection wavelength.

-

-

Calibration Curve:

-

Prepare a series of calibration standards of known concentrations of this compound in a suitable solvent.

-

Inject the standards into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

-

-

Sample Analysis:

-

Inject the diluted supernatant samples into the HPLC system.

-

Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.[18]

-

-

Solubility Calculation:

-

Calculate the original solubility of this compound in the test solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

UV-Vis Spectroscopy for High-Throughput Screening

For rapid, high-throughput kinetic solubility screening, UV-Vis spectroscopy can be a valuable tool.[7][21][22][23]

Detailed Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).[9]

-

-

Sample Preparation in Microplate:

-

In a 96-well microplate, add the aqueous buffer of interest to each well.

-

Add a small volume of the DMSO stock solution to each well to create a range of concentrations. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.[23]

-

-

Incubation and Measurement:

-

Incubate the plate for a defined period (e.g., 2 hours) with shaking.[9]

-

Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for this compound using a microplate reader.

-

-

Data Analysis:

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner.

Table 1: Solubility of this compound at 37 °C

| Solvent/Medium | pH | Solubility (mg/mL) | Solubility (µM) | Method |

| Purified Water | ~7.0 | Experimental Data | Experimental Data | Shake-Flask/HPLC |

| Phosphate Buffer | 1.2 | Experimental Data | Experimental Data | Shake-Flask/HPLC |

| Phosphate Buffer | 4.5 | Experimental Data | Experimental Data | Shake-Flask/HPLC |

| Phosphate Buffer | 6.8 | Experimental Data | Experimental Data | Shake-Flask/HPLC |

| Phosphate Buffer | 7.4 | Experimental Data | Experimental Data | Shake-Flask/HPLC |

This table serves as a template for reporting experimentally determined solubility data.

Interpretation:

The pH-solubility profile is particularly important for ionizable compounds. Although this compound is not expected to have a pKa in the physiological pH range, it is still good practice to assess its solubility at different pH values as per regulatory guidelines.[14][15] The lowest measured solubility across the pH range of 1.2-6.8 is used for Biopharmaceutics Classification System (BCS) classification.[15][24]

Conclusion: Ensuring Data Integrity and Advancing Drug Development

Accurate and reliable solubility data is a cornerstone of successful drug development. For a key pharmaceutical intermediate like this compound, a thorough understanding of its solubility characteristics is indispensable for informed decision-making in process chemistry, formulation, and preclinical development.

This guide has provided a comprehensive overview of the principles and detailed methodologies for determining the solubility of this compound. By adhering to the protocols outlined, particularly the gold-standard shake-flask method coupled with precise HPLC quantification, researchers can generate high-quality, trustworthy data. This, in turn, will enable a more robust and efficient progression of drug candidates through the development pipeline, ultimately contributing to the successful delivery of new and effective medicines.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Sigma-Aldrich. This compound.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Solubility of Things. Spectroscopic Techniques.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Scirp.org. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- ResearchGate. (2025, August 6). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.

- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- World Health Organization. Annex 4.

- European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

- PubChemLite. This compound (C10H8ClNO2).

- Matrix Scientific. 872091-83-3 Cas No. | this compound.

Sources

- 1. rheolution.com [rheolution.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. This compound | 872091-83-3 [sigmaaldrich.com]

- 11. 872091-83-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 12. PubChemLite - this compound (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. pharmatutor.org [pharmatutor.org]

- 18. pharmaguru.co [pharmaguru.co]

- 19. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 20. researchgate.net [researchgate.net]

- 21. solubilityofthings.com [solubilityofthings.com]

- 22. scirp.org [scirp.org]

- 23. researchgate.net [researchgate.net]

- 24. who.int [who.int]

An In-depth Technical Guide to Methyl 4-chloro-3-(cyanomethyl)benzoate: A Key Intermediate in Modern Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Building Block

Methyl 4-chloro-3-(cyanomethyl)benzoate is a substituted aromatic compound of significant interest in the field of medicinal chemistry and drug development. Its strategic importance lies in its unique trifunctional architecture: a methyl ester, a chloro substituent, and a cyanomethyl group attached to a central benzene ring. This arrangement of functional groups provides a versatile platform for the construction of complex molecular scaffolds, most notably in the synthesis of advanced therapeutic agents. The cyanomethyl moiety, in particular, serves as a reactive handle for the introduction of nitrogen-containing heterocycles, a common feature in many biologically active molecules. This guide provides a comprehensive technical overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its pivotal role as a key intermediate in the synthesis of the potent androgen receptor inhibitor, Apalutamide.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 872091-83-3 | [1] |

| Molecular Formula | C₁₀H₈ClNO₂ | [2][3] |

| Molecular Weight | 209.63 g/mol | [3] |

| Physical Form | Solid | [1] |

| Boiling Point | 338.9 ± 32.0 °C at 760 mmHg (Predicted) | [1] |

| Storage Temperature | Room Temperature | [1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)Cl)CC#N | [2][3] |

| InChI Key | BCVKNCFKAFOXOI-UHFFFAOYSA-N | [1] |

Safety and Handling:

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: A Mechanistic Approach

The most prevalent and industrially viable synthetic route to this compound involves a nucleophilic substitution reaction on a benzylic halide precursor. This approach leverages the enhanced reactivity of the benzylic position towards displacement by a cyanide nucleophile.

Core Synthesis Workflow: From Benzylic Halide to Cyanomethyl Compound

The synthesis typically commences with a readily available starting material, Methyl 4-chloro-3-methylbenzoate, which undergoes a two-step transformation: benzylic halogenation followed by cyanation.

Caption: Simplified S_N2 mechanism for benzylic cyanation.

Key Experimental Considerations:

-

Choice of Cyanide Source: Alkali metal cyanides like NaCN or KCN are preferred as they favor the desired S_N2 reaction, leading to the formation of the nitrile product. [1]The use of more covalent metal cyanides, such as silver cyanide (AgCN), can lead to the formation of the isocyanide byproduct due to the ambident nature of the cyanide ion. [1]* Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for this reaction. [1]These solvents effectively solvate the metal cation, leaving the cyanide anion more "naked" and thus more nucleophilic. [1]* Phase-Transfer Catalysis (PTC): In cases where the cyanide salt has poor solubility in the organic solvent, a phase-transfer catalyst (PTC) can be employed to enhance the reaction rate. [4][5]Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used. [6]The PTC facilitates the transport of the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs. [7]This technique is particularly valuable in industrial-scale synthesis for improving efficiency and yield. [4]

Detailed Experimental Protocol (Exemplary)

While a specific, peer-reviewed protocol for this compound is not readily available, the following is a representative procedure adapted from the synthesis of its meta-isomer, Methyl 3-(cyanomethyl)benzoate, which follows the same chemical principles. [6][8] Materials:

-

Methyl 4-chloro-3-(bromomethyl)benzoate

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

To a solution of Methyl 4-chloro-3-(bromomethyl)benzoate (1.0 eq) in DMF, add potassium cyanide (1.2 eq).

-

Heat the reaction mixture to 40-45 °C for approximately 1 hour, then continue stirring at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

Troubleshooting and Side Reactions:

The primary side reaction in benzylic cyanation is the formation of the isocyanide byproduct. [1]Other potential side reactions include elimination to form stilbene derivatives and hydrolysis of the nitrile if water is present under basic or acidic conditions. [1]To minimize these, it is crucial to use an appropriate cyanide salt, a polar aprotic solvent, and ensure anhydrous conditions where possible. [1]

Characterization and Spectroscopic Analysis

Due to the limited availability of published experimental spectra for this compound, the following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - Singlet for the methyl ester protons (~3.9 ppm). - Singlet for the benzylic methylene protons (~3.8 ppm). - Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring (~7.4-8.0 ppm). |

| ¹³C NMR | - Signal for the nitrile carbon (~117 ppm). - Signal for the benzylic methylene carbon (~20-30 ppm). - Signal for the methyl ester carbon (~52 ppm). - Signal for the ester carbonyl carbon (~165 ppm). - Signals for the aromatic carbons in the range of ~128-140 ppm. |

| IR Spectroscopy | - A sharp, medium-intensity peak for the C≡N stretch (~2250 cm⁻¹). - A strong peak for the C=O stretch of the ester (~1720 cm⁻¹). - Peaks corresponding to aromatic C-H and C=C stretching. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (209.63). - Isotopic pattern characteristic of a monochlorinated compound (M+2 peak approximately one-third the intensity of the M⁺ peak). - Fragmentation patterns corresponding to the loss of the methoxy group, the ester group, and other fragments. |

Application in Drug Development: The Synthesis of Apalutamide

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Apalutamide (ARN-509), a non-steroidal antiandrogen used for the treatment of prostate cancer. [9][10][11]

Apalutamide Synthesis Workflow

Apalutamide is synthesized through a multi-step process where this compound is reacted with 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile to form the core thiohydantoin ring structure of the final drug molecule.

Caption: Key cyclization step in the synthesis of Apalutamide.

This reaction is a key step in several patented synthetic routes to Apalutamide. [12]The reaction typically proceeds by nucleophilic attack of the carbanion generated from the active methylene group of this compound onto the isothiocyanate, followed by intramolecular cyclization and subsequent amidation to form the final Apalutamide structure. Various patented procedures describe this transformation under different conditions, often involving a one-pot reaction to improve process efficiency. [10]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined role in modern pharmaceutical manufacturing. Its synthesis, primarily through the cyanation of a benzylic halide precursor, is a process that can be optimized through the careful selection of reagents, solvents, and the potential use of phase-transfer catalysis. The compound's true significance is highlighted by its application as a key building block in the synthesis of Apalutamide, a testament to the strategic importance of designing multifunctional intermediates for the efficient construction of complex drug molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- Chen, S.H., Guo, J.C., & Shih, W.L. (2018). Process for preparing apalutamide. U.S.

- Bodhuri, P., Ceccarelli, A. P., Emmett, M. R., Karadeolian, A., Souza, F. E. S., Weeratunga, G., & Gorin, B. (2019). Processes for the preparation of apalutamide and intermediates thereof. U.S.

- Chandler, K., Culp, C. W., Lamb, D. R., Liotta, C. L., & Eckert, C. A. (2002). Phase-Transfer Catalysis in Supercritical Carbon Dioxide: Kinetic and Mechanistic Investigations of Cyanide Displacement on Benzyl Chloride. Industrial & Engineering Chemistry Research, 41(25), 6345-6352.

- Vivekanand, & Wang, Y. F. (2016). Kinetic study of phase transfer catalyzed C-alkylation of benzyl cyanide under ultrasound assisted approach. Ultrasonics Sonochemistry, 28, 269-276.